3-(2,3-Dimethylphenyl)quinoline
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Overview
Description
3-(2,3-Dimethylphenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 2,3-dimethylphenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate aldehyde under acidic or basic conditions . Another method includes the Pfitzinger reaction, where isatin derivatives react with ketones in the presence of a base .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dimethylphenyl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
3-(2,3-Dimethylphenyl)quinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)quinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, disrupting biological pathways essential for disease progression . For instance, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects . In OLEDs, it functions as a phosphorescent emitter, where its electronic properties facilitate efficient light emission .
Comparison with Similar Compounds
- 2-Phenylquinoline
- 3-Phenylquinoline
- 2,3-Dimethylquinoline
Comparison: 3-(2,3-Dimethylphenyl)quinoline is unique due to the specific positioning of the dimethylphenyl group, which influences its electronic and steric properties. This distinct structure can result in different reactivity and interaction profiles compared to its analogs . For example, the presence of methyl groups can enhance lipophilicity and potentially improve membrane permeability in biological systems .
Properties
Molecular Formula |
C17H15N |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-12-6-5-8-16(13(12)2)15-10-14-7-3-4-9-17(14)18-11-15/h3-11H,1-2H3 |
InChI Key |
NMOAGKUFUGHPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC3=CC=CC=C3N=C2)C |
Origin of Product |
United States |
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